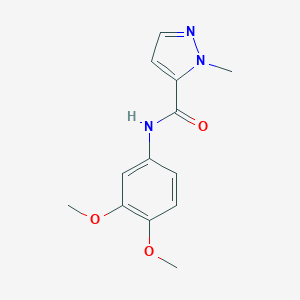
N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as DMHP, is a synthetic compound that belongs to the class of pyrazole carboxamides. It has gained significant attention in the scientific research community due to its potential as a therapeutic agent for various diseases.
作用機序
The exact mechanism of action of N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to act through the inhibition of various signaling pathways involved in cell proliferation, inflammation, and neurodegeneration. N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has also been reported to inhibit the activity of the enzyme monoamine oxidase-B (MAO-B), which is involved in the metabolism of dopamine and other neurotransmitters.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, reduce the production of inflammatory mediators, and increase the levels of antioxidant enzymes. N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has also been shown to improve motor function and cognitive performance in animal models of neurodegenerative diseases.
実験室実験の利点と制限
N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, its limited solubility in aqueous solutions and its potential for off-target effects should be taken into consideration when designing experiments.
将来の方向性
For research could include the development of more potent and selective analogs of N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, the investigation of its effects on other signaling pathways and disease models, and the optimization of its pharmacokinetic properties for clinical use.
合成法
The synthesis of N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves the reaction of 3,4-dimethoxyphenylhydrazine with 1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is obtained in good yields and can be purified by column chromatography.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been studied extensively for its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-proliferative and anti-inflammatory activities in vitro and in vivo. N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has also been reported to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
特性
製品名 |
N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide |
|---|---|
分子式 |
C13H15N3O3 |
分子量 |
261.28 g/mol |
IUPAC名 |
N-(3,4-dimethoxyphenyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H15N3O3/c1-16-10(6-7-14-16)13(17)15-9-4-5-11(18-2)12(8-9)19-3/h4-8H,1-3H3,(H,15,17) |
InChIキー |
ULZZFUYRSXGJBL-UHFFFAOYSA-N |
SMILES |
CN1C(=CC=N1)C(=O)NC2=CC(=C(C=C2)OC)OC |
正規SMILES |
CN1C(=CC=N1)C(=O)NC2=CC(=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoyl}azepane](/img/structure/B214144.png)
![2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B214146.png)

![1-{5-[(1-Naphthyloxy)methyl]-2-furoyl}-4-(2-pyridinyl)piperazine](/img/structure/B214149.png)
![4-[(2-chlorophenoxy)methyl]-N,N-diethylbenzamide](/img/structure/B214150.png)
![2-Chlorophenyl 3-[(4-methyl-1-piperidinyl)carbonyl]benzyl ether](/img/structure/B214153.png)
![2-{[(2,4-dichloro-5-sulfamoylphenyl)carbonyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B214157.png)
![2-(2,4-dimethylphenoxy)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide](/img/structure/B214159.png)
![11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B214160.png)
![5-(3,4-dimethoxyphenyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B214161.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B214162.png)
![2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B214163.png)
![{1,5-Bisnitro-6-methyl-3-azabicyclo[3.3.1]non-6-en-3-yl}acetic acid](/img/structure/B214166.png)
![Methyl 4-(aminocarbonyl)-5-[(3,4-dichlorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B214170.png)